2-(4-chlorophenoxy)-N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide

Descripción

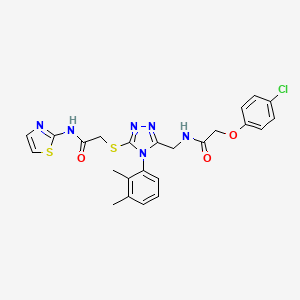

This compound is a structurally complex small molecule featuring:

- A 4-chlorophenoxy group linked to an acetamide backbone, which may enhance lipophilicity and membrane permeability.

- A 1,2,4-triazole ring substituted with a 2,3-dimethylphenyl group at position 4 and a thioether linkage at position 3.

The triazole and thiazole motifs are critical pharmacophores in medicinal chemistry, often associated with anticancer, antimicrobial, and enzyme-inhibitory activities . The 4-chlorophenyl and 2,3-dimethylphenyl groups likely contribute to steric and electronic effects, modulating target affinity and metabolic stability.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN6O3S2/c1-15-4-3-5-19(16(15)2)31-20(12-27-21(32)13-34-18-8-6-17(25)7-9-18)29-30-24(31)36-14-22(33)28-23-26-10-11-35-23/h3-11H,12-14H2,1-2H3,(H,27,32)(H,26,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZRGOGGSSTBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-chlorophenoxy)-N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a complex organic molecule that incorporates various pharmacologically active moieties. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring, which is known for its significant biological activities, particularly in medicinal chemistry. The presence of the thiazole moiety and the chlorophenoxy group enhances its potential as an anticancer agent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₂S |

| Molecular Weight | 367.87 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.12 |

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and thiazole rings exhibit promising anticancer activity. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action:

- The compound likely exerts its effects through the inhibition of key enzymes involved in cancer cell proliferation and survival pathways, such as tyrosine kinases and Bcl-2 proteins .

- Molecular docking studies suggest that it interacts with specific targets via hydrophobic interactions and hydrogen bonding .

-

Case Studies:

- In vitro studies using the HepG2 liver cancer cell line indicated that related triazole derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL, showcasing their effectiveness against cancer cells .

- Another study highlighted a compound with a similar thiazole structure that demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells with an IC50 of approximately 4.36 µM .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by several structural components:

- Chlorophenoxy Group: Enhances lipophilicity and may improve cellular uptake.

- Thiazole Moiety: Essential for cytotoxic activity; modifications to this group can significantly alter potency.

- Dimethylphenyl Substituent: The presence of electron-donating groups like methyl increases the overall activity against cancer cells .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their relative efficacy:

| Compound Name | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(...)-acetamide | 1.61 | Jurkat T-cells |

| Related Triazole Derivative | 1.98 | HepG2 |

| Thiazole-containing Compound | 4.36 | A549 |

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity

- The compound exhibits promising antimicrobial properties. Research indicates that derivatives of similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies on related thiazole derivatives demonstrated significant antimicrobial activity, suggesting that modifications to the triazole structure could yield compounds with enhanced efficacy against resistant strains of pathogens .

-

Anticancer Potential

- There is growing interest in the anticancer applications of compounds containing triazole and thiazole moieties. The compound under discussion has been investigated for its ability to inhibit cancer cell proliferation. In particular, derivatives have been evaluated against breast cancer cell lines (e.g., MCF7), showing promising results in vitro . The mechanism appears to involve modulation of cellular pathways associated with cancer growth and survival.

-

Inhibition of Protein Pathways

- Recent patents describe the use of this compound as an inhibitor of the ATF4 pathway, which is implicated in various diseases including cancer and neurodegenerative disorders. This suggests that the compound may play a role in managing conditions associated with protein misfolding and stress responses .

Agrochemical Applications

The structural components of 2-(4-chlorophenoxy)-N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide suggest potential applications in agrochemistry as well. Similar compounds have been utilized as fungicides due to their ability to disrupt fungal cell wall synthesis or function. The triazole ring is particularly noted for its effectiveness against various plant pathogens .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of related compounds, derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that specific modifications to the thiazole and triazole moieties significantly enhanced anticancer activity, suggesting that the compound could be optimized for better therapeutic outcomes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Key Observations :

Substituent Effects :

- Electron-Withdrawing Groups (e.g., 4-chlorophenyl in the target compound and 7h) correlate with enhanced anticancer activity, likely by increasing electrophilicity and target binding .

- Alkyl/Aryl Groups (e.g., 2,3-dimethylphenyl in the target compound vs. 4-methoxyphenyl in ) influence steric bulk and solubility. Methoxy groups improve water solubility but may reduce membrane permeability .

- Fluorine Substituents (e.g., 3,4-difluorophenyl in ) enhance metabolic stability and bioavailability by resisting oxidative degradation .

Core Heterocycles: 1,2,4-Triazole Derivatives (common in all compounds) exhibit diverse bioactivities. The thioether linkage at position 5 (as in the target compound) is critical for maintaining conformational flexibility and enzyme interaction . Thiazole/Thiophene Moieties (e.g., thiazol-2-ylamino in the target compound vs. benzothiazole in ) contribute to π-π stacking and hydrogen bonding, affecting target specificity .

Analogs like 7h (IC₅₀ = 1.98 µg/mL against HepG-2) and phthalazinone derivatives (IC₅₀ = 0.8 µM against IL-15) highlight the importance of substituent optimization for potency .

Research Findings and Structure-Activity Relationships (SAR)

- Anticancer Activity: Triazole-thiazole hybrids (e.g., 7h) inhibit hepatocellular carcinoma (HepG-2) by disrupting tubulin polymerization or topoisomerase II . The target compound’s thiazol-2-ylamino group may enhance DNA intercalation.

- Enzyme Inhibition: Compounds with phthalazinone cores () show nanomolar inhibition of IL-15, suggesting the target compound’s acetamide backbone could be modified for cytokine-targeted therapies .

- Solubility vs. Permeability : Methoxy and benzothiazole groups () improve aqueous solubility but may require prodrug strategies for cellular uptake, whereas lipophilic groups (e.g., 2,3-dimethylphenyl) favor passive diffusion .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this polyheterocyclic compound requires careful selection of intermediates and reaction conditions. For example, the triazole and thiazole moieties can be constructed via cyclocondensation reactions (e.g., using chloroacetyl chloride and thiosemicarbazides) . Refluxing in triethylamine or dioxane, as described in analogous syntheses, ensures proper activation of reactive groups like thiols and amines . Purity optimization may involve recrystallization from ethanol-DMF mixtures .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Use a combination of spectral techniques:

- 1H/13C NMR to verify substituent positions (e.g., chlorophenoxy, thiazol-2-ylamino groups).

- HRMS to confirm molecular weight (C23H23ClN6O3S).

- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches . Chromatographic methods (HPLC/TLC) are critical for assessing purity (>95%) .

Q. What safety precautions are essential during handling?

- Storage : Keep in airtight containers away from moisture and heat (≤25°C) .

- Exposure Mitigation : Use PPE (gloves, goggles) due to potential toxicity and skin irritation .

- Waste Disposal : Follow protocols for halogenated organic waste (chlorine and sulfur content) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

- Core Modifications : Replace the 4-chlorophenoxy group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on target binding .

- Side-Chain Variations : Substitute the thiazol-2-ylamino moiety with oxadiazole or thiadiazole groups to evaluate heterocycle-dependent activity .

- In Silico Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs) and validate with experimental IC50 values .

Q. How should conflicting solubility data from different studies be resolved?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can arise from aggregation or pH-dependent ionization.

- Experimental Reassessment : Conduct dynamic light scattering (DLS) to detect aggregates.

- pH Profiling : Measure solubility at physiological pH (7.4) and compare with computational predictions (LogP ≈ 3.5 via PubChem) .

- Co-Solvent Systems : Test PEG-400 or cyclodextrins to enhance bioavailability .

Q. What strategies optimize yield in multi-step syntheses?

- Stepwise Monitoring : Use TLC or inline FT-IR to track intermediate formation (e.g., triazole-thiol intermediate in Step 2) .

- Catalyst Screening : Evaluate Pd/C or copper(I) iodide for coupling reactions involving thioether bonds .

- DoE (Design of Experiments) : Apply response surface methodology to optimize temperature, solvent ratio, and reaction time .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays?

- Standardize Protocols : Pre-equilibrate compounds in assay buffers for 24 hours to ensure dissolution.

- Control for Redox Activity : Include antioxidants (e.g., ascorbic acid) if the thioether group shows oxidative degradation .

- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (caspase-3/7) to confirm mechanism .

Q. What computational tools are suitable for predicting metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.